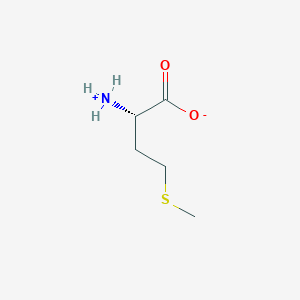
Methyl orange
Descripción general
Descripción
Methyl Orange is a pH indicator frequently used in titration due to its clear and distinct color variance at different pH values . It shows a red color in acidic medium and yellow color in basic medium . It is a weak acid that breaks down into orange neutral molecules when it comes into contact with water .
Synthesis Analysis
Methyl Orange is produced from sulfanilic acid and N, N-dimethylaniline through a diazonium coupling reaction . A primary aliphatic amine reacts with nitrous acid to form an unstable diazonium salt that loses N2 to form a carbocation .Molecular Structure Analysis
The molecular formula for Methyl Orange is C14H14N3NaO3S . The structure is depicted in the sources .Chemical Reactions Analysis
Methyl Orange is a weak acid that breaks down into orange neutral molecules when it comes into contact with water . The equilibrium is to the left in acidic conditions, and the concentration of neutral molecules is too poor to see the orange color .Physical And Chemical Properties Analysis
Methyl Orange is a water-soluble azo dye with the molecular formula C14H14N3NaO3S . It gives a red color in acidic medium and yellow in alkaline solution . It has a pH range of 3.1-4.4 .Aplicaciones Científicas De Investigación
Environmental Pollution Control
Methyl orange is often used in studies related to environmental pollution control . It serves as a model compound for organic pollutants in water, particularly for testing the effectiveness of various adsorbents . For instance, the adsorption properties of magnetic resin of chitosan microspheres (MRCM) have been studied for their ability to remove methyl orange from solutions. This research is crucial for developing efficient methods for the removal of toxic dyes from wastewater, contributing to cleaner water bodies and a reduction in environmental pollution.
Photocatalysis
In the field of photocatalysis , methyl orange is frequently used as a target pollutant to evaluate the photocatalytic efficiency of various materials . The degradation of methyl orange under light irradiation serves as a benchmark to assess the potential of nanophotocatalytic assemblies. These studies are pivotal for advancing water treatment technologies and for the development of new photocatalysts that can break down harmful contaminants into less toxic products.
pH Indicator in Titration
Methyl orange is a well-known pH indicator used in titrations due to its clear and distinct color change at the pH of a mid-strength acid . It transitions from red in acidic conditions to yellow in basic conditions. This property makes it an invaluable tool in analytical chemistry for determining the concentration of unknown acidic or basic solutions.
Antioxidant Activity Research
Research into the antioxidant activity of various compounds often utilizes methyl orange as a reactive species . Studies involving metal oxides as photocatalysts have explored their potential to reduce methyl orange, thereby indicating their antioxidant capabilities. This research has implications for the fields of energy and environmental science, where antioxidant properties are crucial for preventing oxidative damage.
Kinetics and Thermodynamics of Adsorption
Methyl orange is used to study the kinetics and thermodynamics of adsorption processes . By examining how methyl orange interacts with different adsorbents, researchers can gain insights into the adsorption capacity, equilibrium time, and the influence of temperature on adsorption efficiency. These findings are essential for designing and optimizing adsorption systems for industrial applications.
Mecanismo De Acción
Target of Action
Methyl orange, a pH indicator frequently used in titration, primarily targets the hydrogen ions (H+) in a solution . Its role is to signal changes in the hydrogen ion concentration, which corresponds to the pH of the solution .
Mode of Action
Methyl orange interacts with its targets (hydrogen ions) by changing its structural form depending on the hydrogen ion concentration in a solution . In an acidic medium, methyl orange is red, and in a basic medium, it is yellow . This color change occurs because the protons in the acidic solution react with the N=N bond of the molecule, protonating one of them and changing the visible light absorption of the molecule to reflect more red light than orange/yellow .
Biochemical Pathways
It plays a crucial role in the titration process, which is a method used in chemistry to determine the concentration of a certain chemical (acid or base) in a solution . The color change of methyl orange during titration provides a visual representation of the pH level of the solution, indicating the endpoint of the titration .
Result of Action
The result of methyl orange’s action is a visible color change that indicates the pH of the solution . In an acidic medium (pH less than 3.1), methyl orange appears red. In a basic or alkaline medium (pH greater than 4.4), it appears yellow . This color change allows scientists to determine the acidity or alkalinity of a solution quickly and accurately.
Action Environment
The action of methyl orange is influenced by the pH of the environment. Its color change is most distinct in an aqueous acidic solution . The presence of much water can cause the red color of a faintly acid solution of methyl orange to become yellow, probably due to hydrolytic dissociation . Therefore, the concentration of the solution, the presence of other ions, and the temperature can all affect the stability and efficacy of methyl orange as a pH indicator .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCRXQWRGQSJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
502-02-3 (Parent) | |
| Record name | Methyl Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883437 | |
| Record name | C.I. Acid Orange 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-dimethylaminoazobenzene-4-sulfonic acid, sodium salt is an orange powder. (NTP, 1992), Orange powder, insoluble in water; [CAMEO] | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE-4-SULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl orange | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER, PRACTICALLY INSOL IN ALC, INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE, 20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol, In water= 200 mg/l at 25 °C | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE-4-SULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methyl orange | |
Color/Form |
ORANGE-YELLOW POWDER OR CRYSTALLINE SCALES | |
CAS RN |
547-58-0 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE-4-SULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(4-dimethylaminophenylazo)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4TC34456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | METHYL ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)


